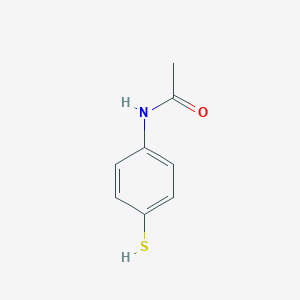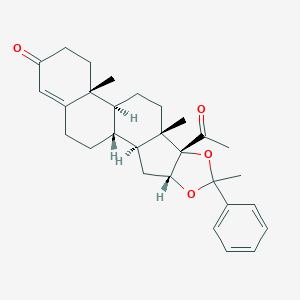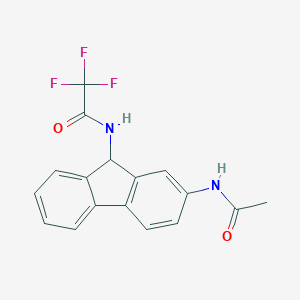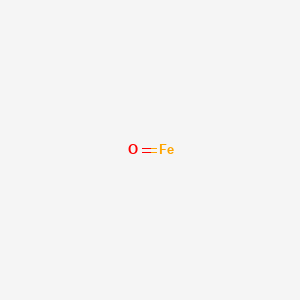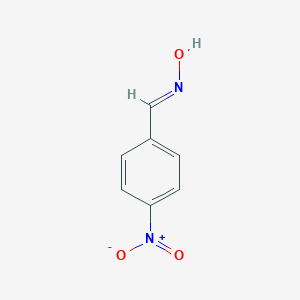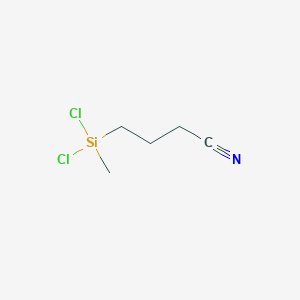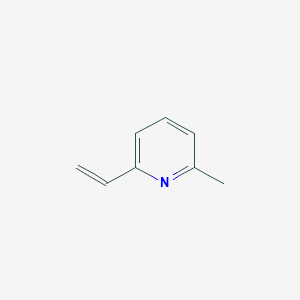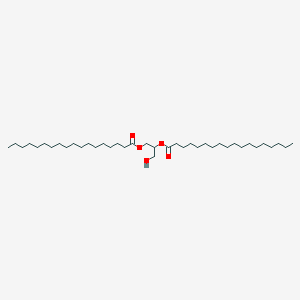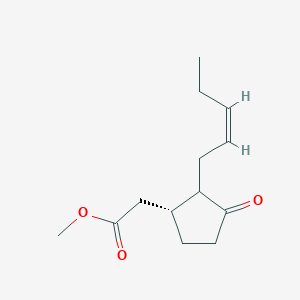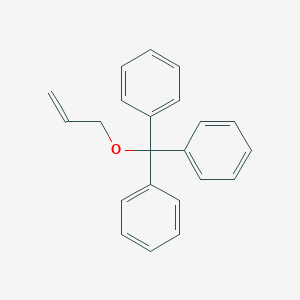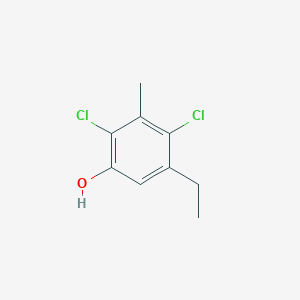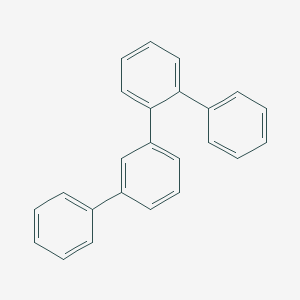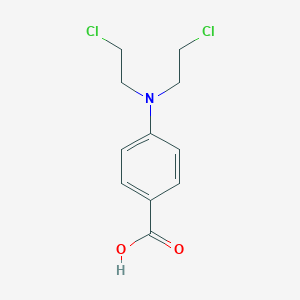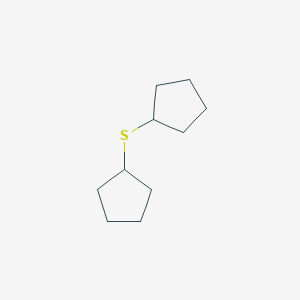
Dicyclopentyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclopentyl sulfide (DCPS) is a synthetic organic compound with the chemical formula C10H18S. It is a colorless liquid with a pungent odor and is primarily used in chemical warfare agents. DCPS is a sulfur-containing compound, and its chemical structure resembles mustard gas, which is a potent blistering agent. DCPS is also known as sulfur mustard 2, and its synthesis method involves the reaction of cyclopentadiene with sulfur dichloride.
作用機序
DCPS is a potent alkylating agent, which means that it can react with DNA and other cellular components, causing damage to the cell. DCPS primarily targets rapidly dividing cells, such as cancer cells, and induces apoptosis by disrupting the cell cycle. DCPS also inhibits DNA synthesis and repair, leading to cell death.
生化学的および生理学的効果
DCPS exposure can cause severe skin, eye, and respiratory tract damage. It can also cause systemic toxicity, leading to nausea, vomiting, and diarrhea. DCPS exposure can also lead to long-term health effects, such as cancer and respiratory disorders. In laboratory experiments, DCPS has been shown to have anti-tumor activity, and it works by inducing apoptosis in cancer cells.
実験室実験の利点と制限
DCPS is a potent alkylating agent and has been extensively studied for its anti-tumor activity. However, its use in laboratory experiments is limited due to its toxicity and potential health hazards. DCPS is a hazardous chemical and requires specialized handling and disposal procedures. Also, the synthesis of DCPS is challenging, and the yield is typically low.
将来の方向性
There is ongoing research on the potential therapeutic applications of DCPS in cancer treatment. Further studies are needed to determine the optimal dosage and administration route of DCPS in cancer patients. Additionally, research is needed to develop safer and more effective analogs of DCPS with fewer side effects. The development of new synthetic methods for DCPS synthesis could also lead to improved yield and purity, making it more accessible for research purposes.
Conclusion:
Dicyclopentyl sulfide is a synthetic organic compound with potential therapeutic applications in cancer treatment. Its chemical and biological properties have been extensively studied, and it works by inducing apoptosis in cancer cells. However, its use in laboratory experiments is limited due to its toxicity and potential health hazards. Further research is needed to determine the optimal dosage and administration route of DCPS in cancer patients and to develop safer and more effective analogs of DCPS.
合成法
DCPS is synthesized by reacting cyclopentadiene with sulfur dichloride in the presence of a catalyst such as aluminum chloride or iron chloride. The reaction takes place in anhydrous conditions, and the resulting product is purified by distillation. The yield of DCPS is typically low, ranging from 20% to 30%.
科学的研究の応用
DCPS has been extensively studied for its chemical and biological properties. It is primarily used as a chemical warfare agent due to its ability to cause severe skin, eye, and respiratory tract damage. However, DCPS has also been studied for its potential therapeutic applications, particularly in cancer treatment. DCPS has been shown to have anti-tumor activity, and it works by inducing apoptosis, which is programmed cell death, in cancer cells.
特性
CAS番号 |
1126-65-4 |
|---|---|
製品名 |
Dicyclopentyl sulfide |
分子式 |
C10H18S |
分子量 |
170.32 g/mol |
IUPAC名 |
cyclopentylsulfanylcyclopentane |
InChI |
InChI=1S/C10H18S/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-10H,1-8H2 |
InChIキー |
MSXKFSFICXVOAJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)SC2CCCC2 |
正規SMILES |
C1CCC(C1)SC2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



